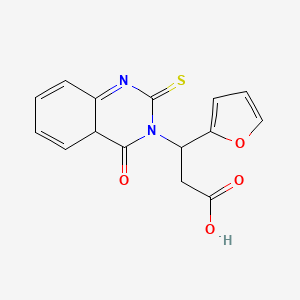

![molecular formula C14H10Cl2N2O3S B2936564 N-(4-chloro-3-nitrophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide CAS No. 197512-96-2](/img/structure/B2936564.png)

N-(4-chloro-3-nitrophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-chloro-3-nitrophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide, also known as CNP-CPA, is a synthetic compound that has been widely studied in the scientific community due to its potential applications in various fields. It has been used as a model compound for the study of drug metabolism and pharmacokinetics, and has also been studied for its potential to act as an antimicrobial agent. In addition, CNP-CPA has been used in the development of novel cancer drugs and has been shown to have an inhibitory effect on a variety of cancer cell lines.

Aplicaciones Científicas De Investigación

Non-linear Optical Material Applications

N-(3-nitrophenyl)acetamide, a compound with a structure closely related to N-(4-chloro-3-nitrophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide, has been studied for its applications as an organic non-linear optical material. It crystallizes in the chiral space group P21, showing potential for use in optical technologies due to its unique crystalline structure (Mahalakshmi, Upadhyaya, & Row, 2002).

Vibrational Spectroscopic Analysis

The antiviral molecule N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl] acetamide, similar in structure to the compound , was characterized to obtain vibrational signatures through Raman and Fourier transform infrared spectroscopy. This analysis, supported by density functional theory, provides insights into its geometric equilibrium and intra-molecular hydrogen bond, highlighting its stereo-electronic interactions and stability (Jenepha Mary, Pradhan, & James, 2022).

Anticancer, Anti-Inflammatory, and Analgesic Research

Research into 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, which share functional groups with this compound, has shown potential anticancer, anti-inflammatory, and analgesic activities. These studies indicate that halogen substitution on the aromatic ring may enhance these biological activities, suggesting possible therapeutic applications beyond their initial scope (Rani, Pal, Hegde, & Hashim, 2014).

Antimicrobial Applications

Sulfanilamide derivatives, including compounds structurally related to this compound, have been synthesized and characterized for their antimicrobial properties. These studies provide a foundation for the development of new antimicrobial agents, indicating the broad potential of such compounds in combating microbial resistance (Lahtinen, Kudva, Hegde, Bhat, Kolehmainen, Nonappa, Venkatesh, & Naral, 2014).

Propiedades

IUPAC Name |

N-(4-chloro-3-nitrophenyl)-2-(4-chlorophenyl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2N2O3S/c15-9-1-4-11(5-2-9)22-8-14(19)17-10-3-6-12(16)13(7-10)18(20)21/h1-7H,8H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCXRURGPHMKOOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1SCC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4-(prop-2-enoylamino)benzamide](/img/structure/B2936488.png)

![3-(Chloromethyl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2936493.png)

![Tert-butyl 4-amino-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2936497.png)

![2-[(2,4,5,7-Tetranitrofluoren-9-ylidene)methyl]thiophene](/img/structure/B2936500.png)

![1-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]pyrrolidine-2,5-dione](/img/structure/B2936501.png)